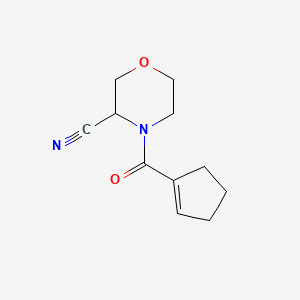![molecular formula C11H16N4O4 B2865019 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid CAS No. 2580223-22-7](/img/structure/B2865019.png)
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including an azetidine ring, a triazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine and triazole rings, along with the carboxylic acid group, would likely be key structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the azetidine and triazole rings might undergo reactions specific to their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure and the interactions between its atoms .Scientific Research Applications
Peptide Synthesis and Modifications
The incorporation of triazole units, including structures related to 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid, into peptides has been explored through copper(I)-catalyzed 1,3-dipolar cycloadditions, showcasing the method's efficiency and versatility in producing peptidomimetics and modified peptide chains. These reactions are pivotal for synthesizing diverse peptides with potential biological activities, highlighting the compound's utility in peptide engineering (Tornøe, Christensen, & Meldal, 2002).
Scaffolding for Biologically Active Compounds
Another study focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates to create scaffolds for peptidomimetics and biologically active compounds. The research demonstrated a novel method to bypass the Dimroth rearrangement, potentially useful for generating triazole-based structures with significant biological activity, including HSP90 inhibitors (Ferrini et al., 2015).
Application in Polymer Science
The compound's derivative was also examined in the context of polymer science, where a mono-azetidine variant showed potential in creating crosslinked polyurethane films. This application reveals the versatility of azetidine and triazole derivatives in materials science, particularly in forming self-curable aqueous-based polyurethane systems (Wang et al., 2012).
Antibacterial Applications
Additionally, the synthesis of 7-azetidinylquinolones has been explored for their antibacterial properties, demonstrating the compound's potential role in developing new antibacterial agents. This research underscores the importance of stereochemistry in enhancing the biological activity of synthesized compounds (Frigola et al., 1995).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information about this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-7(6-14)15-12-4-8(13-15)9(16)17/h4,7H,5-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIGIQUUWVZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2N=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)
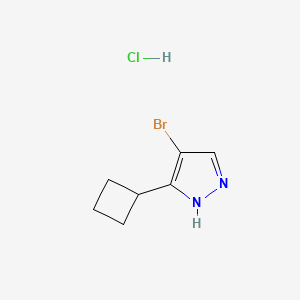

![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)

![N-[3-[4-[Acetyl(methyl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2864942.png)
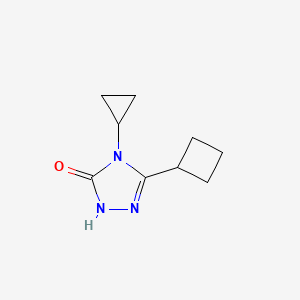
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/no-structure.png)
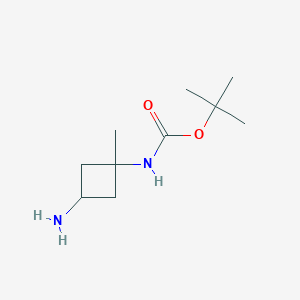
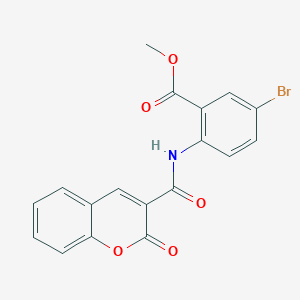

![methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2864955.png)
